Bis(thiophen-2-yl)methanamine hydrochloride
CAS No.: 1333517-58-0
Cat. No.: VC2553236
Molecular Formula: C9H10ClNS2
Molecular Weight: 231.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333517-58-0 |
|---|---|
| Molecular Formula | C9H10ClNS2 |
| Molecular Weight | 231.8 g/mol |
| IUPAC Name | dithiophen-2-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H9NS2.ClH/c10-9(7-3-1-5-11-7)8-4-2-6-12-8;/h1-6,9H,10H2;1H |
| Standard InChI Key | UEPYWWMTLQISPU-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(C2=CC=CS2)N.Cl |
| Canonical SMILES | C1=CSC(=C1)C(C2=CC=CS2)N.Cl |
Introduction
Chemical Identity and Properties
Bis(thiophen-2-yl)methanamine hydrochloride, also known as 1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine hydrochloride, possesses distinctive physicochemical properties that define its behavior and potential applications.
Chemical Identity
The chemical identity of Bis(thiophen-2-yl)methanamine hydrochloride is characterized by specific identifiers that enable its unambiguous recognition in chemical databases and literature.
| Identifier | Value |
|---|---|
| CAS Number | 336624-10-3 |
| Molecular Formula | C₁₀H₁₂ClNS₂ |
| Synonyms | 1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine,hydrochloride; Bis(thiophene-2-methyl)amine hydrochloride |
Note: Some inconsistencies exist in the literature regarding the CAS number, with the non-hydrochloride form (Bis-thiophen-2-ylmethyl-amine) associated with CAS 58703-21-2.
Physical Properties
The physical properties of Bis(thiophen-2-yl)methanamine hydrochloride provide insights into its behavior under different conditions and its potential applications.
| Property | Value |
|---|---|
| Molecular Weight | 245.79200 g/mol |
| Boiling Point | 341.6°C at 760 mmHg |
| Melting Point | 243°C |
| Flash Point | 160.4°C |
| LogP | 4.29230 |
| PSA | 68.51000 |
These properties are documented in chemical databases and indicate the compound's relatively high thermal stability and moderate lipophilicity.
Structural Features
Bis(thiophen-2-yl)methanamine hydrochloride contains two thiophene rings, which are five-membered aromatic heterocycles with a sulfur atom, connected to a central nitrogen atom. The nitrogen atom is protonated, with a chloride counterion balancing the charge in the hydrochloride salt form. This structural arrangement contributes to its:
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Aromatic character through the thiophene rings
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Potential for π-π stacking interactions
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Hydrogen bonding capabilities through the protonated amine
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Solubility profile characteristic of amine hydrochlorides
The presence of the thiophene rings makes this compound particularly interesting for materials science applications, as thiophene-containing compounds often exhibit useful electronic properties.
Synthesis Approaches
| Synthetic Approach | Description | Potential Advantages |
|---|---|---|
| Reductive Amination | Reaction of thiophene-2-carboxaldehyde with thiophene-2-methylamine followed by reduction | Mild conditions, potentially high selectivity |
| Direct Alkylation | Reaction of thiophene-2-methylamine with thiophene-2-methylhalide | Straightforward approach, limited steps |
| Palladium-Catalyzed Coupling | Using appropriate thiophene derivatives and nitrogen sources | Versatility, potential for stereocontrol |
By analogy with the synthesis procedures described for related compounds, palladium-catalyzed coupling reactions might be particularly suitable for the formation of the carbon-carbon bonds involved in this molecule's framework.
Salt Formation
The hydrochloride salt formation would typically involve treating the free base (Bis(thiophen-2-yl)methanamine) with hydrochloric acid in an appropriate solvent, followed by isolation of the precipitated salt. This procedure is standard for converting amine bases to their corresponding hydrochloride salts to improve stability and handling properties.
| Application Area | Potential Role | Relevant Properties |
|---|---|---|
| Organic Electronics | Component in semiconductor materials | Aromatic character, π-electron system |
| Optoelectronic Devices | Building block for light-responsive materials | Conjugated system, potential for tunable electronic properties |
| Conductive Polymers | Monomer or modifier for conductive materials | Ability to participate in extended conjugated systems |
The presence of two thiophene rings in Bis(thiophen-2-yl)methanamine hydrochloride makes it potentially valuable for applications in organic electronics and optoelectronic devices, areas where thiophene derivatives have shown considerable promise.
Synthetic Chemistry
Bis(thiophen-2-yl)methanamine hydrochloride could serve as a valuable synthetic intermediate:
| Synthetic Application | Description | Potential Advantage |
|---|---|---|
| Ligand Development | Precursor for bidentate nitrogen-sulfur ligands | Structural rigidity, multiple coordination sites |
| Heterocyclic Chemistry | Building block for complex heterocycles | Pre-organized structure, reactive amine group |
| Functional Materials | Precursor for materials with specific electronic properties | Defined spatial arrangement of thiophene units |
The compound's structure, featuring both thiophene rings and an amine functional group, makes it potentially useful as a building block for more complex molecules with specialized properties.
| Potential Therapeutic Area | Basis for Consideration | Structural Relevance |
|---|---|---|
| Antimicrobial Agents | Thiophene derivatives have shown antibacterial properties | Aromatic thiophene rings, amine functionality |
| Central Nervous System Activity | Nitrogen-containing heterocycles often display CNS activity | Structural similarity to bioactive amines |
| Enzyme Inhibitors | Amine-containing compounds can interact with enzyme active sites | Hydrogen bonding capability, structural rigidity |
The exploration of thiophene-containing compounds in pharmaceutical research suggests that Bis(thiophen-2-yl)methanamine hydrochloride might merit investigation for potential biological activities.
| Classification | Description |
|---|---|
| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system, and skin) |
| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) |
| S36/S37/S39 (Wear suitable protective clothing, gloves, and eye/face protection) |
These classifications indicate that the compound should be handled with appropriate precautions to minimize exposure and potential adverse effects.
Research Limitations and Future Directions
The current literature appears to have limited detailed studies specifically focused on Bis(thiophen-2-yl)methanamine hydrochloride. This presents both challenges and opportunities for future research.
Research Gaps
Several areas warrant further investigation:
| Research Domain | Knowledge Gap | Potential Significance |
|---|---|---|
| Comprehensive Characterization | Detailed spectroscopic analysis | Establishment of reference standards |
| Structure-Property Relationships | Correlation between structural modifications and properties | Rational design of derivatives |
| Biological Activity Profiling | Systematic evaluation of potential bioactivities | Discovery of new applications |
The identification of these research gaps highlights opportunities for future studies that could expand our understanding of this compound and related structures.
Future Research Directions
Future studies on Bis(thiophen-2-yl)methanamine hydrochloride might focus on:
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Development of optimized synthetic routes with improved yields and purity
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Exploration of coordination chemistry with various metal ions
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Investigation of structure-activity relationships through systematic modification
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Evaluation of potential applications in organic electronics and materials science
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Assessment of biological activities through screening against various targets
These research directions could significantly enhance our understanding of the compound's properties and potential applications across multiple disciplines.
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